molecular formula C8H14ClNO B1365814 2-chloro-N-cyclopentylpropanamide CAS No. 565180-19-0

2-chloro-N-cyclopentylpropanamide

Cat. No.: B1365814
CAS No.: 565180-19-0
M. Wt: 175.65 g/mol
InChI Key: YVDWCPUGVCYCNP-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopentylpropanamide is an organic compound with the molecular formula C8H14ClNO. It is a solid at room temperature and has a molecular weight of 175.66 g/mol . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentylpropanamide typically involves the reaction of cyclopentylamine with 2-chloropropanoyl chloride. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-cyclopentylpropanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-cyclohexylpropanamide
  • 2-chloro-N-cyclobutylpropanamide
  • 2-chloro-N-cyclopropylpropanamide

Uniqueness

2-chloro-N-cyclopentylpropanamide is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-cyclopentylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDWCPUGVCYCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403985
Record name 2-chloro-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565180-19-0
Record name 2-chloro-N-cyclopentylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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